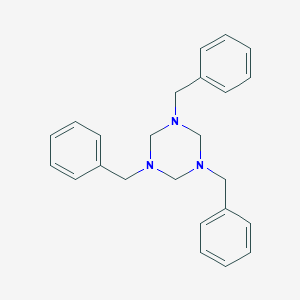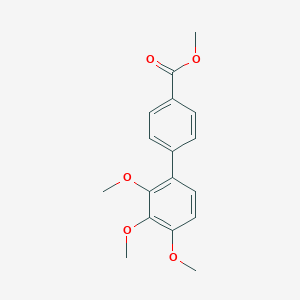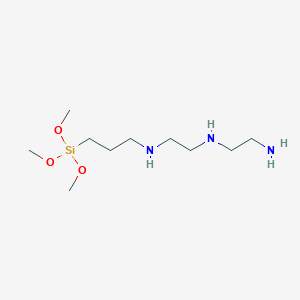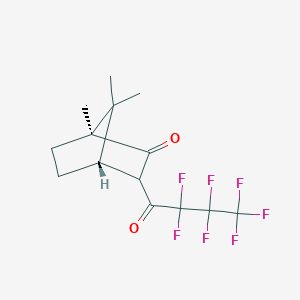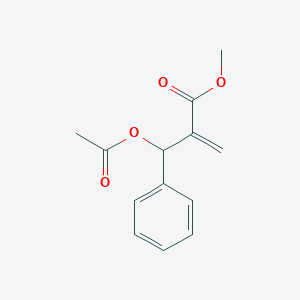
2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester
Overview
Description
PLASTID GALACTOGLYCEROLIPID DEGRADATION1 (PGD1) is a galactoglycerolipid lipase involved in the remodeling of thylakoid membranes in response to adverse environmental conditions in photosynthetic organisms such as plants, algae, and cyanobacteria . It plays a crucial role in maintaining the appropriate composition and structure of thylakoid membranes, thereby affecting growth and stress tolerance .
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of boronic acids and their esters . These compounds are often used in the design of new drugs and drug delivery devices . The specific interactions with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Boronic acids and their esters, to which this compound belongs, are known to have a wide range of applications in organic synthesis . The specific pathways and their downstream effects influenced by this compound require further investigation.
Pharmacokinetics
It is known that boronic acids and their esters, which include this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester. For instance, the pH level strongly influences the rate of reaction of boronic acids and their esters, which includes this compound . The reaction rate is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of PGD1 involves the use of recombinant DNA technology. The gene encoding PGD1 is cloned and expressed in a suitable host, such as Escherichia coli, to produce the recombinant protein . The recombinant PGD1 protein is then purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of PGD1 follows similar principles as laboratory-scale preparation but on a larger scale. The gene encoding PGD1 is inserted into a high-yield expression vector and transformed into a suitable host organism. The host cells are cultured in large bioreactors under controlled conditions to maximize protein expression. The recombinant PGD1 protein is then purified using large-scale chromatography systems .
Chemical Reactions Analysis
Types of Reactions
PGD1 primarily undergoes hydrolysis reactions, where it catalyzes the breakdown of monogalactosyldiacylglycerol into its lyso-lipid derivative . This reaction is crucial for the turnover of galactoglycerolipids in the thylakoid membrane .
Common Reagents and Conditions
The hydrolysis reaction catalyzed by PGD1 requires the presence of water and occurs under physiological conditions. The reaction is typically carried out at a pH range of 7.0 to 8.0 and a temperature range of 25°C to 37°C .
Major Products
The major product of the hydrolysis reaction catalyzed by PGD1 is lyso-mono-galactosyldiacylglycerol . This product plays a role in the remodeling of thylakoid membranes and the regulation of photosynthetic processes .
Scientific Research Applications
Chemistry
In chemistry, PGD1 is used to study the metabolism and turnover of galactoglycerolipids in photosynthetic organisms. It is also used to investigate the role of lipases in membrane remodeling and stress responses .
Biology
In biology, PGD1 is used to study the physiological and biochemical responses of photosynthetic organisms to environmental stress. It is also used to investigate the regulation of photosynthesis and the role of lipids in chloroplast function .
Medicine
In medicine, PGD1 is being explored for its potential role in the development of biofuels. The ability of PGD1 to catalyze the breakdown of galactoglycerolipids into fatty acids makes it a potential candidate for the production of biofuels from microalgae .
Industry
In industry, PGD1 is used in the production of biofuels from microalgae. The enzyme’s ability to catalyze the breakdown of galactoglycerolipids into fatty acids is harnessed to produce biofuels in a sustainable and environmentally friendly manner .
Comparison with Similar Compounds
Similar Compounds
PLASTID GALACTOGLYCEROLIPID DEGRADATION2 (PGD2): Similar to PGD1, PGD2 is involved in the turnover of galactoglycerolipids in the thylakoid membrane.
PLASTID GALACTOGLYCEROLIPID DEGRADATION3 (PGD3): PGD3 also plays a role in the metabolism of galactoglycerolipids in photosynthetic organisms.
Uniqueness of PGD1
PGD1 is unique in its specific role in the hydrolysis of monogalactosyldiacylglycerol and its involvement in the remodeling of thylakoid membranes in response to environmental stress . Unlike PGD2 and PGD3, PGD1 has been shown to have a significant impact on the composition and structure of thylakoid membranes, affecting the overall photosynthetic efficiency and stress tolerance of photosynthetic organisms .
Properties
IUPAC Name |
methyl 2-[acetyloxy(phenyl)methyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEVEYRXQTUYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439642 | |
| Record name | Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124957-36-4 | |
| Record name | Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


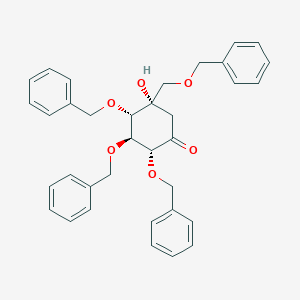
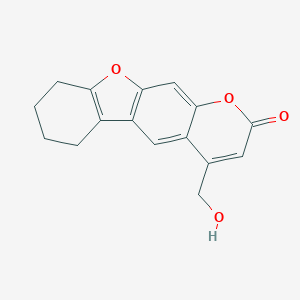
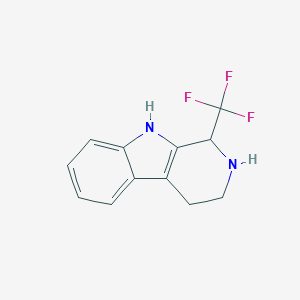
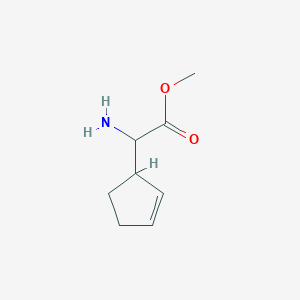
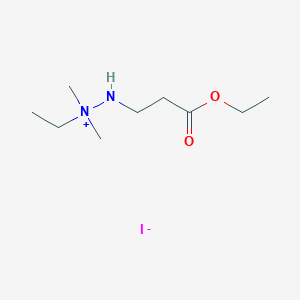
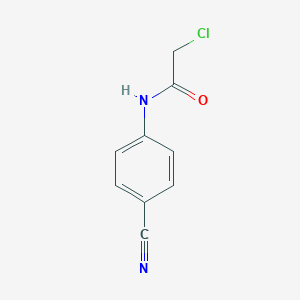
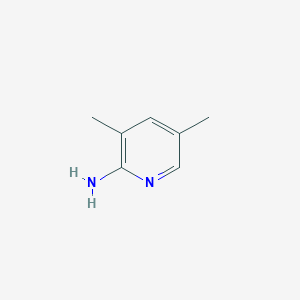
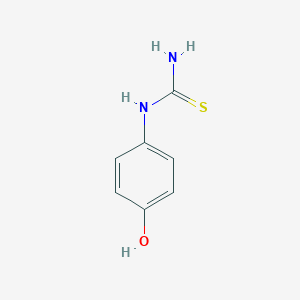
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
